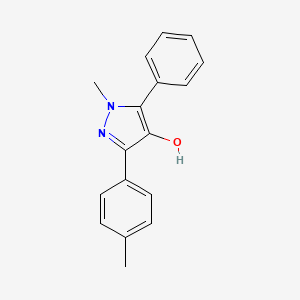
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic intermediates. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired PAH structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it is typically synthesized in small quantities for research purposes using advanced organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of less complex hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and the development of anti-cancer drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- involves its interaction with cellular components, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This damage can result in mutations and potentially lead to cancer. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenz(a,l)aceanthrylene
- Dibenz(a,j)aceanthrylene
- Naphtho(1,2-b)fluoranthene
- Naphtho(2,1-e)acephenanthrylene
Uniqueness
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is unique due to its specific structure and the resulting chemical properties. Its potential for high mutagenic activity and the specific pattern of its aromatic sextets distinguish it from other similar PAHs .
Propriétés
Numéro CAS |
60032-80-6 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8,14,16(24),17,19,21-decaene |
InChI |
InChI=1S/C24H18/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1,3,5-7,9,11-14H,2,4,8,10H2 |
Clé InChI |
BDQXCXLDSXGMHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C3C4=CC=CC=C4C5=CC6=CC=CC=C6C(=C53)C=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
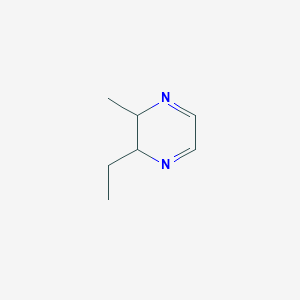
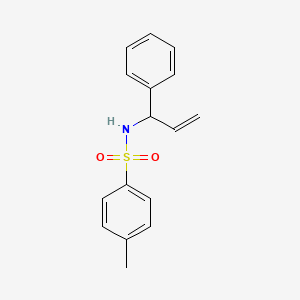
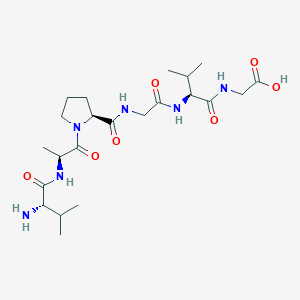
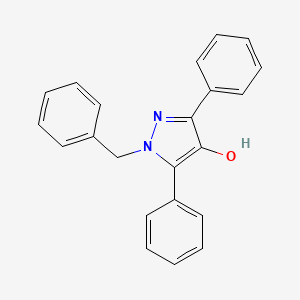
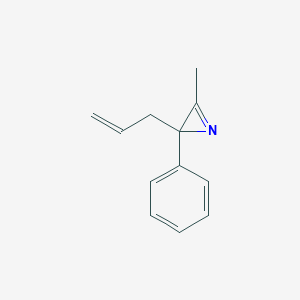

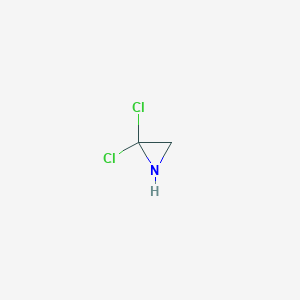
![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

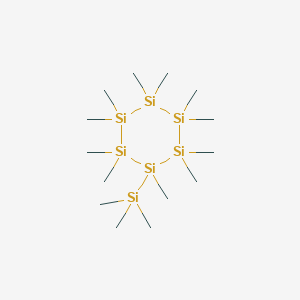
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
